molecular formula C15H28N2O4 B2539561 Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate CAS No. 939964-15-5

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate

Cat. No. B2539561
CAS RN: 939964-15-5
M. Wt: 300.399
InChI Key: HCTPTLWFFCKYLO-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is a chemical compound with the molecular formula C15H28N2O4 . It has a molecular weight of 300.4 .


Synthesis Analysis

The synthesis of this compound involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)(3) to give di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N2O4/c1-14 (2,3)20-12 (18)16-10-8-7-9-11-17 (16)13 (19)21-15 (4,5)6/h7-11H2,1-6H3 .


Chemical Reactions Analysis

This compound is employed in the electrophilic amination of ß-keto esters catalyzed by an axially chiral guanidine . It is also a building block in an enantioselective synthesis of 3,6-dihyropyridazines employing organocatalysts such a L-proline or (S)-2-pyrrolidinyl tetrazole . Furthermore, it is utilized in the asymmetric Friedel-Crafts amination via a chiral organocatalyst .

Scientific Research Applications

Synthesis of Key Intermediates

A practical synthesis has been established for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, demonstrating its role as a key intermediate in the production of Rho–kinase inhibitor K-115. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, showcasing the compound's utility in pharmaceutical synthesis (Gomi et al., 2012).

Catalysis and Chemical Reactions

Compounds related to Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate have been utilized as catalysts in various chemical reactions. For instance, non-heme micro-oxo-bridged diiron(III) complexes, which are structurally related, have been studied for their catalytic role in the selective oxidative transformation of alkanes into alcohols, highlighting their potential in biomimetic hydroxylation processes (Mayilmurugan et al., 2009).

Material Science and Polymerization

Research on nickel(II) and palladium(II) diimine complexes bearing phenyl aniline moieties, which share a structural resemblance, reveals their application in olefin polymerization, providing insight into the synthesis of new polymers with potential industrial applications (Schmid et al., 2001).

Pharmaceutical Applications

Studies on imidazo[1,5-a][1,4]benzodiazepine esters, structurally related to this compound, have demonstrated high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors. These findings suggest potential applications in developing therapeutic agents targeting specific subtypes of the benzodiazepine receptor (Gu et al., 1993).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .

properties

IUPAC Name

ditert-butyl diazepane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-10-8-7-9-11-17(16)13(19)21-15(4,5)6/h7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTPTLWFFCKYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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